[3-(Oxolan-3-yl)phenyl]methanol
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Overview
Description
[3-(Oxolan-3-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O2 . It features a phenyl ring substituted with a methanol group and an oxolane (tetrahydrofuran) ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of with a Grignard reagent such as . The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Reduction of Ketones: Another method involves the reduction of using reducing agents like or . This reaction is usually performed in a solvent like ethanol or tetrahydrofuran at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of [3-(Oxolan-3-yl)phenyl]methanol often involves optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and automated systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Oxolan-3-yl)phenyl]methanol can undergo oxidation to form . Common oxidizing agents include and .
Reduction: The compound can be reduced to using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like to form .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: 3-(oxolan-3-yl)benzaldehyde.
Reduction: 3-(oxolan-3-yl)phenylmethane.
Substitution: 3-(oxolan-3-yl)phenyl chloride.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a building block for pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [3-(Oxolan-3-yl)phenyl]methanol largely depends on its functionalization. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its aromatic ring allows for π-π interactions, which can be significant in biological systems. The oxolane ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Comparison with Similar Compounds
- [3-(Tetrahydrofuran-3-yl)phenyl]methanol
- [3-(Pyrrolidin-3-yl)phenyl]methanol
- [3-(Morpholin-3-yl)phenyl]methanol
Uniqueness:
- The combination of an oxolane ring with a phenylmethanol structure is relatively rare, providing unique reactivity and interaction profiles.
- Compared to its analogs, [3-(Oxolan-3-yl)phenyl]methanol offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
[3-(oxolan-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11-12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRNIJCAIVQCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784873-09-1 |
Source
|
Record name | [3-(oxolan-3-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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